2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity. These methods are advantageous for scaling up the production while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, strong acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. The compound binds to the transporter, preventing the uptake of nucleosides and thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
What sets 2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide apart is its high selectivity for ENT2 over ENT1, making it a valuable tool for studying nucleoside transport mechanisms and developing targeted therapies .
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-15-12-24-19(25-15)6-7-23-21(29)17-14-30-20(26-17)13-27-8-10-28(11-9-27)18-5-3-2-4-16(18)22/h2-5,12,14H,6-11,13H2,1H3,(H,23,29)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHIQGHCGYEYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCNC(=O)C2=COC(=N2)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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